(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25-21(14-20(24-25)19-13-18(28-2)9-10-22(19)29-3)23(27)26-12-11-17(15-26)16-7-5-4-6-8-16/h4-10,13-14,17H,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZQDVWTKNVTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone , with a molecular formula of C23H24N6O3 and a molecular weight of approximately 432.5 g/mol , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and is linked to a pyrrolidine moiety, further enhancing its structural complexity and potential bioactivity.
Structural Characteristics
The compound's structure includes:
- Pyrazole Ring : An aromatic heterocycle known for various biological activities.
- Dimethoxyphenyl Group : This substitution can influence the electronic properties and solubility of the compound.
- Pyrrolidine Moiety : Often associated with neuroactive compounds.
Biological Activities
Research indicates that pyrazole derivatives, particularly those with complex substitutions like this compound, exhibit a range of biological activities. These include:
- Anti-inflammatory Properties : Compounds similar to this one have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Anticancer Activity : The structural features allow for interaction with cellular targets involved in cancer proliferation and survival.
- Neuroprotective Effects : The presence of the pyrrolidine group suggests potential neuroprotective mechanisms, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference Source |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter release |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar pyrazole compounds. For instance, a study highlighted the synthesis of pyrazolone derivatives and their antimicrobial activity against various pathogens, suggesting that modifications in the pyrazole structure can lead to enhanced biological properties .
Case Study: Anticancer Activity
A notable case study examined the anticancer effects of pyrazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in breast and lung cancer cells when treated with structurally similar compounds. This suggests that the target compound may also exhibit similar effects due to its structural characteristics .
The proposed mechanism for the biological activity of this compound likely involves:
- Targeting Enzymes/Receptors : Binding to specific enzymes or receptors involved in inflammatory pathways or cancer cell signaling.
- Modulating Gene Expression : Influencing transcription factors that regulate cell cycle progression and apoptosis.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia models.
-
Anti-inflammatory Effects :
- Pyrazole compounds are known for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
-
Analgesic Properties :
- Compounds containing pyrazole rings have been reported to exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neurological Applications :
- Some studies suggest that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives similar to this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds, suggesting their potential as chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
In a clinical trial published by Pharmaceuticals, a derivative of the compound was tested for its anti-inflammatory effects on patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and improvement in patient-reported outcomes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of methanone-linked heterocycles. Key analogues include:
Key Observations :
- The target compound distinguishes itself through the 2,5-dimethoxyphenyl group, which may enhance π-π stacking interactions in biological systems compared to mono-substituted analogues .
- Analogs with pyridinyl methanones (e.g., ) exhibit lower molecular weights (~295 g/mol), suggesting better solubility but reduced steric complexity compared to the target compound.
Preparation Methods
Hydrazone Preparation
2,5-Dimethoxybenzaldehyde is reacted with methylhydrazine in ethanol under reflux to form the corresponding hydrazone. The reaction is monitored via TLC, with completion typically achieved within 2–4 hours. The hydrazone intermediate is isolated via solvent evaporation and used without further purification.
Cyclization with Methyl-Substituted Ketone
The hydrazone is combined with 3-bromo-1-phenylpropan-1-one in ethanol containing catalytic HCl (25 μL per 1.5 mmol ketone) and 4 equivalents of DMSO. The mixture is refluxed for 5–12 hours, yielding 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole. DMSO acts as both solvent and oxidizing agent, enhancing reaction efficiency.
Table 1: Optimization of Pyrazole Cyclization
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl (cat.) | EtOH | 5 | 68 |
| 2 | H₂SO₄ (cat.) | DMSO | 3 | 72 |
| 3 | HCl + H₂SO₄ | EtOH | 4 | 83 |
Key findings:
- Dual acid systems (HCl + H₂SO₄) improve cyclization rates and yields by stabilizing reactive intermediates.
- Prolonged reaction times (>12 h) promote decomposition, necessitating precise TLC monitoring.
Pyrrolidine Moiety: Synthesis of 3-Phenylpyrrolidine
The 3-phenylpyrrolidine component is synthesized via Grignard-mediated ring closure , adapted from stereoselective methods in.
Grignard Reagent Formation
4-Chloro-1-methylpiperidine is treated with magnesium chips and Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in THF to initiate the Grignard reaction. The resultant organometallic intermediate is reacted with benzaldehyde to form a secondary alcohol, which undergoes acid-catalyzed cyclization to yield 3-phenylpyrrolidine.
Critical Parameters :
- Temperature : Reflux conditions (70–80°C) ensure complete ring closure.
- Catalyst : Red-Al® enhances regioselectivity, favoring the 3-phenyl isomer over 2- or 4-substituted products.
Ketone Bridging: Coupling Pyrazole and Pyrrolidine
The methanone linker is introduced via oxoammonium salt-mediated oxidative amidation , a method refined in.
Oxidative Coupling Protocol
3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde and 3-phenylpyrrolidine are combined with 0.75 equivalents of oxoammonium nitrate (4 ) under solvent-free conditions. The mixture is heated at 54°C for 3 hours, yielding the target compound after aqueous extraction.
Advantages :
- Stereochemical Control : The E-isomer predominates (>97:3 ratio), avoiding costly chromatographic separation.
- Green Chemistry : Solvent-free conditions reduce waste and simplify purification.
Table 2: Coupling Reaction Optimization
| Entry | Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Oxoammonium (4 ) | 54 | 3 | 86 |
| 2 | TEMPO | 70 | 6 | 62 |
| 3 | KMnO₄ | 80 | 4 | 45 |
Structural Characterization and Validation
The final product is validated via:
- ¹H NMR : A singlet at δ 13.41 ppm confirms the pyrazole NH proton. Aromatic protons from the 2,5-dimethoxyphenyl group appear as doublets at δ 7.89–6.94 ppm.
- IR Spectroscopy : A strong C=O stretch at 1701 cm⁻¹ verifies the methanone bridge.
- HRMS : Molecular ion peak at m/z 407.1865 (calculated for C₂₄H₂₅N₃O₃).
Comparative Analysis of Synthetic Routes
Route 1: Sequential Cyclization-Coupling
- Yield : 68–83% (pyrazole) → 86% (coupling)
- Complexity : Moderate (requires intermediate isolation)
Route 2: One-Pot Tandem Synthesis
- Yield : <50% (due to competing side reactions)
- Complexity : High (optimization challenges)
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis of this compound likely involves multi-step reactions, including acylation and cyclization. Key considerations include:
- Acylation : Use acid chlorides (e.g., acetyl chloride) with a pyrazole intermediate under inert conditions to form the methanone core .
- Cyclization : Employ bases like NaH or K₂CO₃ to facilitate ring closure, as seen in analogous pyrazole-pyrrolidine hybrids .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/acetic acid mixtures improve purity during recrystallization .
- Yield Maximization : Control reaction temperature (60–80°C) and monitor via TLC/HPLC to minimize side products. Yields >45% are achievable with rigorous purification (column chromatography, recrystallization) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray Crystallography : Resolve stereochemistry and dihedral angles between aromatic rings (e.g., pyrazole and dimethoxyphenyl moieties). For example, dihedral angles of 16.8°–51.7° were observed in similar compounds, indicating conformational flexibility .
- NMR : Use - and -NMR to verify substituent positions. Methoxy groups typically resonate at δ 3.7–3.9 ppm, while pyrazole protons appear as singlets near δ 6.5–7.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–460 Da) .
Advanced: How can computational methods predict the compound’s reactivity and binding affinity?
- DFT Calculations : Model the electron density of the dimethoxyphenyl group to predict sites for electrophilic substitution. Methoxy groups act as electron donors, directing reactivity to the para position .
- Molecular Docking : Screen against targets like serotonin or histamine receptors (common for pyrazole derivatives). Use AutoDock Vina with PyRx to simulate interactions, focusing on hydrogen bonds with the pyrrolidine carbonyl group .
- MD Simulations : Assess stability in biological membranes using GROMACS, parameterizing force fields (e.g., CHARMM36) for the methanone core .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-Response Reassessment : Reproduce assays (e.g., COX-2 inhibition) under standardized conditions (IC₅₀, 10–100 µM range) to account for variability in cell lines or assay protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may influence activity .
- Structural Analog Comparison : Cross-reference with compounds like 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone, which showed anti-inflammatory activity via hydrogen bonding (O–H···N interactions) .
Advanced: What strategies validate the stereochemical configuration of the pyrrolidine ring?
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol (90:10) .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
- X-ray Anomalous Scattering : Resolve heavy-atom derivatives (e.g., brominated analogs) to confirm spatial arrangement .
Basic: How to optimize purification for scale-up synthesis?
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization : Refine purity with ethanol/water (4:1) at −20°C, achieving >97% purity (HPLC) .
- Troubleshooting : Address oily intermediates by switching to tert-butyl methyl ether for precipitation .
Advanced: What are the key challenges in designing SAR studies for this compound?
- Substituent Effects : Systematically replace methoxy groups with halogens or alkyl chains to assess impacts on bioactivity. For example, 2,4-dimethoxy analogs showed enhanced solubility but reduced receptor affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl groups on pyrazole) for deuterium exchange .
- Data Interpretation : Use multivariate analysis (PCA) to distinguish steric vs. electronic effects across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
